![molecular formula C21H15FN2O4S B3140085 N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 477866-85-6](/img/structure/B3140085.png)

N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide

Descripción general

Descripción

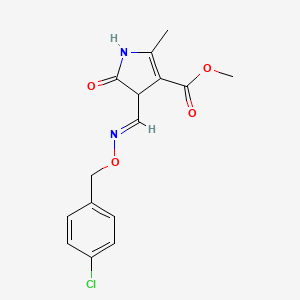

“N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C21H15FN2O4S . It is a derivative of cyanoacetamides, which are considered important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyanoacetamides are known to be utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Quantum Mechanical and Spectroscopic Studies

- Title: Quantum mechanical, spectroscopic and molecular docking studies of N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

- Abstract: This study characterized the compound (commonly known as Bicalutamide) through various spectroscopic analyses and quantum mechanical methods. The research focused on its molecular geometry, vibrational wave numbers, and electronic properties. Molecular docking was performed to study its biological activity against prostate cancer protein (Chandralekha, Rajagopal, Muthu, & FathimaRizwana, 2019).

- Title: Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes

- Abstract: Research on sulfonated side-chain grafting units derived from sulfonated 4-fluorobenzophenone was conducted. The study highlighted the synthesis and properties of these polymers as potential materials for proton exchange membranes in fuel cell applications (Kim, Robertson, & Guiver, 2008).

- Title: Eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides

- Abstract: The study explored the crystal structures of various benzenesulfonamide derivatives. It provided insights into how the geometry of three-dimensional crystal-packing is adaptable to different molecular shapes, including variants of N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide (Gelbrich, Threlfall, & Hursthouse, 2012).

- Title: Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety

- Abstract: This paper reports on the synthesis and evaluation of new phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, some of which showed potent cytotoxic activity against human cancer cell lines. These findings suggest potential applications in cancer treatment (Ravichandiran et al., 2019).

- Title: The Synthesis of a New Cyan Dye-Forming Coupler Containing Sulfone Group

- Abstract: This research involved the synthesis of a new cyan dye-forming coupler, demonstrating its application in photographic material development. It highlights the potential use of similar compounds in imaging and photography (Qiao Yong-mei, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O4S/c1-28-18-7-9-19(10-8-18)29(26,27)20-11-6-17(12-15(20)13-23)24-21(25)14-2-4-16(22)5-3-14/h2-12H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLNDUCDIUXWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

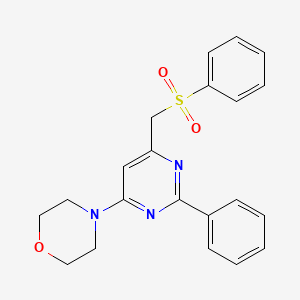

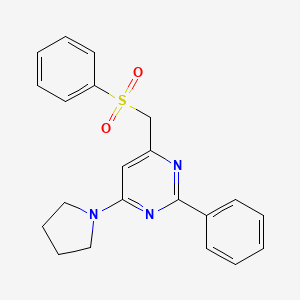

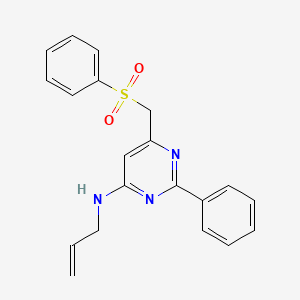

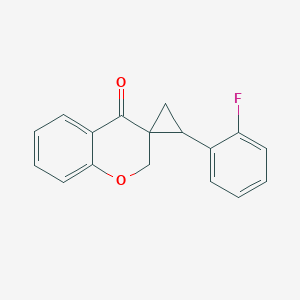

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3140008.png)

![1,1,1-Trifluoro-3-[(2-morpholinoethyl)amino]-2-propanol](/img/structure/B3140017.png)

![2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B3140031.png)

![7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3140032.png)

![N'-{7-[1-(3-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3140046.png)

![N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3140048.png)